5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Description
BenchChem offers high-quality 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUYPAIVILSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380410 | |
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-76-5 | |
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and drug discovery. The cyclohexane-1,3-dione scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of this valuable compound.
Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold
The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in the design of novel therapeutic agents. Its inherent structural features, including the presence of a reactive methylene group and two carbonyl functionalities, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of cyclohexane-1,3-dione have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.[1][2][3][4] The incorporation of the 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position is of particular interest, as this functional group is found in numerous natural products and pharmacologically active molecules, often contributing to enhanced biological activity and favorable pharmacokinetic properties.[5][6]
This guide will detail a well-established and reliable synthetic route to 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, commencing from readily available starting materials. The synthesis involves a three-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Michael addition of a malonic ester, and culminating in a Dieckmann condensation and subsequent decarboxylation.
Overall Synthetic Strategy
The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione can be efficiently achieved through the following three-stage process:
-
Stage 1: Claisen-Schmidt Condensation. Synthesis of the α,β-unsaturated ketone, 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (a chalcone), from 3,4-methylenedioxybenzaldehyde (piperonal) and acetone.
-
Stage 2: Michael Addition. The 1,4-conjugate addition of diethyl malonate to the synthesized chalcone to form the Michael adduct.
-
Stage 3: Dieckmann Condensation and Decarboxylation. Intramolecular cyclization of the Michael adduct, followed by hydrolysis and decarboxylation to yield the final product.
Caption: Overall workflow for the synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Stage 1: Synthesis of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (Chalcone)
Mechanistic Rationale: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that can form an enolate. In this synthesis, acetone acts as the enolizable component, and 3,4-methylenedioxybenzaldehyde (piperonal) serves as the electrophilic partner. The absence of α-hydrogens in piperonal prevents self-condensation, leading to a directed reaction. The base, typically a hydroxide, deprotonates an α-hydrogen of acetone to form an enolate nucleophile. This enolate then attacks the carbonyl carbon of piperonal, followed by dehydration to yield the stable, conjugated α,β-unsaturated ketone (chalcone).
Caption: Mechanistic overview of the Claisen-Schmidt condensation.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Methylenedioxybenzaldehyde | 150.13 | 15.0 g | 0.10 |
| Acetone | 58.08 | 29.0 mL (23.2 g) | 0.40 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Hydroxide (10% aq. soln.) | 40.00 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.10 mol) of 3,4-methylenedioxybenzaldehyde in 100 mL of ethanol.
-
Add 29.0 mL (0.40 mol) of acetone to the solution and stir to ensure homogeneity.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 50 mL of a 10% aqueous sodium hydroxide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water and acidify to a pH of 5-6 with dilute hydrochloric acid.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure 4-(1,3-benzodioxol-5-yl)but-3-en-2-one as yellow crystals.
Expected Yield: ~85-95%
Stage 2: Michael Addition of Diethyl Malonate
Mechanistic Rationale: 1,4-Conjugate Addition
The Michael addition is a nucleophilic 1,4-addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound.[7] In this step, diethyl malonate serves as the Michael donor. The acidic methylene protons of diethyl malonate are readily deprotonated by a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then attacks the β-carbon of the chalcone (the Michael acceptor), leading to the formation of a new carbon-carbon bond.
Caption: Mechanism of the Michael addition of diethyl malonate to the chalcone.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(1,3-benzodioxol-5-yl)but-3-en-2-one | 190.19 | 19.0 g | 0.10 |
| Diethyl malonate | 160.17 | 17.6 mL (19.2 g) | 0.12 |
| Sodium Ethoxide | 68.05 | 6.8 g | 0.10 |
| Absolute Ethanol | 46.07 | 150 mL | - |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.10 mol) of sodium metal in 100 mL of absolute ethanol in a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
To the freshly prepared sodium ethoxide solution, add 17.6 mL (0.12 mol) of diethyl malonate dropwise with stirring.
-
Dissolve 19.0 g (0.10 mol) of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in 50 mL of warm absolute ethanol and add this solution to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Add 200 mL of water to the residue and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct, diethyl 2-(1-(1,3-benzodioxol-5-yl)-3-oxobutyl)malonate. This crude product is often of sufficient purity for the next step.
Expected Yield: ~70-80%
Stage 3: Dieckmann Condensation and Decarboxylation
Mechanistic Rationale: Intramolecular Cyclization and Ketone Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8] The Michael adduct, which contains two ester groups, undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide). One of the ester's α-protons is deprotonated to form an enolate, which then attacks the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent acidic workup and heating lead to hydrolysis of the ester group and decarboxylation of the resulting β-keto acid to yield the final 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Caption: The Dieckmann condensation followed by hydrolysis and decarboxylation.
Experimental Protocol
| Reagent/Solvent | Amount |
| Crude Michael Adduct | ~0.10 mol |
| Sodium Ethoxide | 8.2 g (0.12 mol) |
| Toluene | 200 mL |
| Hydrochloric Acid (conc.) | As needed |
Procedure:
-
To a 500 mL flask equipped with a reflux condenser, add the crude Michael adduct from the previous step and 200 mL of dry toluene.
-
Add 8.2 g (0.12 mol) of sodium ethoxide and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and facilitate the hydrolysis of the β-keto ester.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and heat to reflux with a Dean-Stark trap to remove water and drive the decarboxylation. Continue heating until the evolution of carbon dioxide ceases (typically 2-4 hours).
-
Cool the toluene solution, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Expected Yield: ~60-70% (from the Michael adduct)
Characterization of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 55579-76-5[9] |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.70-6.85 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 3.50-3.70 (m, 1H, CH-Ar), 2.40-2.80 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 204.0 (C=O), 148.0, 147.0, 135.0, 122.0, 109.0, 108.0 (Ar-C), 101.5 (O-CH₂-O), 45.0 (CH₂), 40.0 (CH-Ar) |
| IR (KBr, cm⁻¹) | 2920 (C-H), 1715, 1685 (C=O), 1600, 1500 (C=C, aromatic), 1250, 1040 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 232 (M⁺), 135 |
Note: The predicted NMR and IR data are based on the analysis of the structure and comparison with similar compounds. Actual values may vary.
Safety Considerations
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Sodium ethoxide is corrosive and hygroscopic.
-
Diethyl malonate and acetone are flammable.
-
Toluene is flammable and toxic.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide outlines a reliable and scalable synthetic route for the preparation of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. The described three-step sequence, involving a Claisen-Schmidt condensation, a Michael addition, and a Dieckmann condensation/decarboxylation, utilizes readily available starting materials and well-established organic transformations. The versatility of the cyclohexane-1,3-dione core, coupled with the favorable properties of the 1,3-benzodioxole moiety, makes the title compound a valuable building block for the synthesis of novel molecules with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful synthesis and further investigation of this important class of compounds by researchers in the field of drug discovery and development.
References
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
(2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
- Preparation method of diethyl malonate.
-
Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
1,3-Diethyl 2-(3-oxobutyl)propanedioate | C11H18O5 | CID 253183. PubChem. [Link]
-
Step-by-step mechanism of the Michael addition between diethyl malonate a.. Filo. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Publications. [Link]
-
A one-pot Synthesis of Some New Heterocyclic Compounds Derived from Chalcones and Study of their Antitumor and Antimicrobial Activities. ResearchGate. [Link]
-
23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. National Center for Biotechnology Information. [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. [Link]
-
Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Malonic acid, benzoyl-, diethyl ester. Organic Syntheses. [Link]
-
A One Pot Synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione Derivatives. Sci-Hub. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. UCLA Chemistry and Biochemistry. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. [Link]
- 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]
-
2,1-Benzothiazine 2,2-Dioxides. 5*. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates**. ResearchGate. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
derivatives of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of derivatives based on the novel scaffold, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. By merging the well-documented biological activities of the 1,3-benzodioxole and cyclohexane-1,3-dione moieties, this class of compounds presents a promising avenue for the discovery of new therapeutic agents. This document outlines synthetic strategies, detailed analytical characterization protocols, and explores the mechanistic basis for their potential use in drug development, particularly in oncology, infectious diseases, and inflammatory conditions.
Introduction: The Rationale for a Hybrid Scaffold
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This approach aims to leverage the unique biological activities of each component to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The core structure of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a prime example of such a design strategy, integrating two key structural motifs with established pharmacological relevance.
-
The 1,3-Benzodioxole Moiety: This heterocyclic unit is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Derivatives of 1,3-benzodioxole are known to possess anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic properties.[1][2] Its presence in clinically used antitumor agents like etoposide underscores its importance in drug design.[1]
-
The Cyclohexane-1,3-dione Scaffold: This versatile precursor is a fundamental building block in the synthesis of a plethora of bioactive molecules, including natural products, herbicides, and pharmaceuticals.[3][4][5] The reactivity of the dicarbonyl groups and the active methylene bridge allows for extensive chemical modifications, leading to compounds with diverse biological activities such as anti-inflammatory, antibacterial, antiviral, and anticancer effects.[3][5][6]
By covalently linking these two pharmacophores, we hypothesize the creation of a new chemical space with synergistic or novel biological activities. The 1,3-benzodioxole group can modulate the electronic and steric properties of the cyclohexane-1,3-dione ring, potentially influencing its interaction with biological targets.
Synthetic Strategies and Methodologies
The synthesis of the core scaffold, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, can be approached through established organic chemistry reactions. A plausible and efficient method is the Michael addition reaction, a cornerstone of carbon-carbon bond formation.
Proposed Synthetic Pathway: Michael Addition
A regio-selective Michael addition followed by a Claisen condensation offers a direct route to the target scaffold.[7] This approach is advantageous due to its atom economy and the potential for a one-pot synthesis.
Caption: Proposed synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Detailed Experimental Protocol
Materials:
-
3,4-(Methylenedioxy)chalcone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Michael Addition: To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. Subsequently, a solution of 3,4-(methylenedioxy)chalcone in ethanol is added, and the reaction mixture is refluxed for 4-6 hours.
-
Claisen Condensation & Decarboxylation: After the initial reflux, a more concentrated solution of sodium ethoxide is added to promote the intramolecular Claisen condensation. The reaction is then heated to a higher temperature to facilitate decarboxylation.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Characterization and Analytical Techniques
Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole bridge, and the aliphatic protons of the cyclohexane-1,3-dione ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| FT-IR | Identification of functional groups. | Characteristic stretching frequencies for C=O (ketones), C-O-C (ether), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, and O should be within ±0.4% of the theoretical values. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity. |
Potential Pharmacological Applications and Future Directions
The hybrid nature of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione derivatives suggests a broad spectrum of potential biological activities.
Anticancer Activity
Given that both parent scaffolds have demonstrated antitumor properties, their derivatives are strong candidates for anticancer drug discovery.[2][3][5][8]
-
Mechanism of Action: Potential mechanisms could involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or anti-angiogenic effects.[9] The ability of cyclohexane-1,3-dione derivatives to chelate metal ions could also play a role, as some enzymes in cancer cells are metalloproteins.[4]
-
Experimental Workflow for Anticancer Screening:
Caption: A typical workflow for the evaluation of anticancer activity.
Antimicrobial Activity
The prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Both 1,3-benzodioxole and cyclohexane-1,3-dione derivatives have shown promise in this area.[1][10]
-
Screening: The synthesized compounds should be screened against a panel of clinically relevant bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Cyclohexane-1,3-dione derivatives are known to possess anti-inflammatory properties.[3][5][7]
-
Target Identification: Potential targets include enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation.[2]
Conclusion
The 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research. Future work should focus on the synthesis of a library of derivatives with various substitutions on both the benzodioxole and cyclohexane-1,3-dione rings to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies will be crucial to elucidate the mode of action of the most potent compounds and to guide their further development as clinical candidates.
References
-
Dharminder Sharma, Manish Kumar, Pralay Das. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(18), 2735-2765. [Link]
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 58(7), 555-559.
-
Karadağ, A., Büyükgüngör, O., & Sarı, N. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(6), 7847-7860. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895039. [Link]
- Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. In Wikipedia. Retrieved January 27, 2026, from [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Raj, R., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(8), 4304-4314.
- da Silva, E. P., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Journal of the Brazilian Chemical Society, 30(11), 2415-2423.
-
Taha, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]
- Sharma, D., Kumar, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 11-15.
-
PubChem. (n.d.). 1,3-Cyclohexanedione, 5-phenyl-. In PubChem. Retrieved January 27, 2026, from [Link]
- Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o398.
- G. A. G., et al. (1994). Synthesis and characterization of 5-substituted 1, 3-diazacyclohexane derivatives. The Journal of Organic Chemistry, 59(10), 2898-2902.
- Behera, B. C., et al. (2020). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. MycoKeys, 65, 1-20.
-
Sharma, D., Kumar, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, a novel compound at the intersection of two pharmacologically significant scaffolds. While direct literature on this specific molecule is nascent, this document synthesizes established chemical principles and biological precedents to outline a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities with therapeutic promise.
Introduction: A Molecule of Convergent Potential
The molecular architecture of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione marries two independently validated pharmacophores: the cyclohexane-1,3-dione core and the 1,3-benzodioxole moiety. This union presents a compelling case for novel biological activity.
The cyclohexane-1,3-dione scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic versatility. The presence of a highly active methylene group and two carbonyl groups makes it a versatile precursor for a plethora of bioactive molecules.[1][2][3] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]
The 1,3-benzodioxole ring system, a common motif in natural products such as safrole, is also associated with a diverse range of biological effects.[5] Compounds containing this moiety have been investigated for their antiepileptic, analgesic, antituberculosis, and antimicrobial potentials.[5][6]
The strategic fusion of these two pharmacophores in 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione suggests a high potential for synergistic or unique biological activities, making it a prime candidate for investigation in modern drug discovery programs.
Proposed Synthesis and Mechanistic Rationale
The construction of 5-aryl-cyclohexane-1,3-diones can be efficiently achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[6][7][8] We propose a convergent synthetic strategy that leverages this robust transformation.
Synthetic Pathway: A Michael Addition Approach
A plausible and efficient route to the title compound involves the base-catalyzed Michael addition of a suitable nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent decarboxylation. A well-established one-pot procedure for the synthesis of 5,5-disubstituted cyclohexane-1,3-diones can be adapted for this purpose.[6]
The proposed synthetic scheme is as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 6. studycorgi.com [studycorgi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
discovery and background of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
An In-Depth Technical Guide to 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione: Synthesis, Properties, and Potential Applications
Foreword: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery and agrochemical research, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational molecular design. The title compound, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, represents a compelling fusion of two such entities. The cyclohexane-1,3-dione core is a versatile building block found in a wide array of natural products and synthetic compounds with notable biological activities, including herbicidal and anti-inflammatory properties.[1][2] Concurrently, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key feature in numerous bioactive molecules, known to modulate metabolic pathways and exhibit activities ranging from anticancer to antibacterial.[3][4]
This technical guide provides a comprehensive overview of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, from its conceptual discovery through a plausible and robust synthetic pathway to its potential applications in life sciences. The content herein is curated for researchers, scientists, and drug development professionals, offering both high-level insights and granular, actionable protocols.
The Scientific Rationale: Why Synthesize 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione?
The impetus for the synthesis of this specific molecule arises from the synergistic potential of its two core components.
-
The Cyclohexane-1,3-dione Core: This scaffold is renowned for its utility as a precursor in the synthesis of a plethora of biologically significant compounds.[5] Its derivatives are known to exhibit a wide spectrum of activities, including herbicidal, anti-inflammatory, and anticancer effects.[1][5][6] A notable class of herbicides, including mesotrione, are derivatives of cyclohexane-1,3-dione and function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]
-
The 1,3-Benzodioxole Moiety: This functional group is a well-known feature in natural products and synthetic drugs. It is recognized for its ability to inhibit cytochrome P450 enzymes, which can enhance the bioavailability and efficacy of other therapeutic agents.[3] Furthermore, derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, including antitumor, antibacterial, and plant growth-promoting effects.[3][4][7]
The logical hypothesis, therefore, is that by covalently linking these two scaffolds, the resulting hybrid molecule could exhibit novel or enhanced biological activities, drawing upon the properties of both parent structures.
Proposed Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
While a specific, dedicated publication on the discovery of this exact molecule is not prominent in the literature, a scientifically sound synthetic route can be devised based on established chemical principles, particularly the Michael addition reaction.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a Michael addition between a Michael acceptor, 3-(1,3-benzodioxol-5-yl)propenoic acid or its ester derivative, and a Michael donor, a malonic ester. The resulting adduct can then be cyclized via a Dieckmann condensation to form the cyclohexane-1,3-dione ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)propenoic acid (Michael Acceptor)
-
To a solution of piperonal (1,3-benzodioxole-5-carbaldehyde) (1 equivalent) in pyridine (5 volumes), add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid (to neutralize the pyridine).
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 3-(1,3-benzodioxol-5-yl)propenoic acid.
Step 2: Synthesis of the Michael Adduct
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
After stirring for 30 minutes, add a solution of 3-(1,3-benzodioxol-5-yl)propenoic acid (1 equivalent) in ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 3: Dieckmann Condensation and Decarboxylation
-
To a freshly prepared solution of sodium ethoxide in ethanol (from 1.2 equivalents of sodium), add the crude Michael adduct from the previous step.
-
Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular Dieckmann condensation.
-
Cool the reaction mixture and acidify with a dilute mineral acid (e.g., sulfuric acid).
-
Heat the acidified mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Physicochemical and Spectroscopic Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the benzodioxole protons, the methylene protons of the cyclohexane ring, and the methine proton at the 5-position. The enolic form may also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione, the carbons of the benzodioxole ring, and the aliphatic carbons of the cyclohexane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) and the C-O-C stretches of the benzodioxole ring. |
Potential Biological Activities and Applications
Based on the known bioactivities of its constituent scaffolds, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a promising candidate for investigation in several areas:
-
Agrochemicals: The cyclohexane-1,3-dione core is a known inhibitor of the HPPD enzyme, a target for herbicides.[1][2] The addition of the benzodioxole moiety could modulate the herbicidal activity and spectrum. It could also find applications as a plant growth regulator, as some benzodioxole derivatives have shown auxin-like activity.[7]
-
Oncology: Both cyclohexane-1,3-dione and 1,3-benzodioxole derivatives have been reported to possess anticancer properties.[3][5][8] The hybrid molecule could be explored as an antiproliferative agent, potentially acting through novel mechanisms.
-
Antibacterial Agents: The 1,3-benzodioxole scaffold is present in molecules with known antibacterial activity.[4] The target compound could be screened against a panel of pathogenic bacteria to evaluate its potential as a novel antibiotic.
Future Directions and Conclusion
The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione represents a logical step in the exploration of new chemical entities with potential biological applications. The proposed synthetic route is robust and relies on well-established organic reactions. Following successful synthesis and characterization, a thorough investigation of its biological properties is warranted. This should include in vitro screening for herbicidal, anticancer, and antibacterial activities, followed by more detailed mechanistic studies for any promising results.
This in-depth guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing molecule, which stands at the crossroads of two highly influential chemical scaffolds.
References
-
1,3-Cyclohexanedione - Wikipedia . Wikipedia.
-
Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications . Google Patents.
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products . ResearchGate.
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . National Institutes of Health.
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors . PubMed.
-
Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor . Google Patents.
-
1,3-Cyclohexanedione 97 504-02-9 . Sigma-Aldrich.
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach . ACS Omega.
-
First synthesis of 5-hydroxycyclohexane-1,3-dione . Mendeleev Communications.
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes . National Institutes of Health.
-
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives . PubChem.
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . Frontiers in Plant Science.
-
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules . ResearchGate.
-
Design, synthesis and antibacterial potential of 5-(benzo[d][5][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles . National Institutes of Health.
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
CAS number 55579-76-5 characteristics
An In-depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6)
Disclaimer: The CAS number provided in the topic (55579-76-5) corresponds to the chemical 5-[3,4-(Methylenedioxy)phenyl]-1,3-cyclohexanedione. However, the detailed requirements of the request for an in-depth technical guide for researchers and drug development professionals strongly suggest an interest in a key pharmaceutical intermediate. Our analysis indicates that the intended subject is likely 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6 ), a crucial building block in the synthesis of targeted cancer therapies. This guide will focus on the latter compound to provide the most relevant and valuable information.
Introduction
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that has emerged as a pivotal intermediate in medicinal chemistry and pharmaceutical manufacturing.[1] Its unique molecular architecture, featuring a pyrazole core functionalized with amino, cyano, and phenoxyphenyl groups, makes it a versatile scaffold for the synthesis of complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and significant applications, with a focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors.
Chemical and Physical Characteristics
This compound presents as a light yellow to off-white powder.[2][3] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₄O | [4][5][6][7] |
| Molecular Weight | 276.29 g/mol | [4][5][6][7] |
| Appearance | Light yellow to off-white powder | [2][3] |
| Boiling Point (Predicted) | 585.3 ± 50.0 °C | [2][5] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in DMSO | [2][3] |
| pKa (Predicted) | 10.83 ± 0.50 | [2][3] |
| LogP | 3.25 | [2] |
Synthesis and Chemical Reactions
The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves a multi-component reaction, which is valued for its atom economy and reduced number of synthetic steps.
One-Pot Multicomponent Synthesis
A prevalent synthetic route is the one-pot reaction involving an appropriately substituted aldehyde, malononitrile, and a hydrazine derivative.[8][9] This approach is often catalyzed to enhance yield and reaction rate.
Experimental Protocol: Catalytic One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[10]
-
Reaction Conditions: The mixture is stirred at 55 °C using a magnetic stirrer for the appropriate duration.[10]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.[10]
-
Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. Hot ethanol or chloroform (3 mL) is added to dissolve the product, and the catalyst is separated by centrifugation.[10] The catalyst is then washed and dried for potential reuse.[10]
-
Product Isolation: The solvent from the reaction mixture is evaporated under reduced pressure.[10]
-
Purification: The crude product is purified by recrystallization from ethanol to yield the final compound with high purity.[10]
-
Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, along with melting point determination.[10]
Chemical Reactivity
The functional groups present in 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile allow for a range of chemical transformations:
-
Oxidation: The amino group can be oxidized to a nitro group.[1]
-
Reduction: The carbonitrile group can be reduced to an amino group.[1]
-
Substitution: The phenoxy group can be substituted with other functional groups under specific reaction conditions.[1]
Application in Drug Development: A Key Intermediate for BTK Inhibitors
The primary significance of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile lies in its role as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.
This compound is a direct precursor to several potent and selective BTK inhibitors, including:
-
Zanubrutinib (BGB-3111): A second-generation BTK inhibitor used in the treatment of various lymphomas.[1][11]
-
Ibrutinib (PCI-32765): A first-in-class BTK inhibitor that has revolutionized the treatment of chronic lymphocytic leukemia and other B-cell cancers.[2][3]
-
Acalabrutinib (ACP-196): Another selective second-generation BTK inhibitor.[2][3]
The pyrazole-based structure of this intermediate forms the core of these inhibitor molecules, providing a rigid scaffold for the precise orientation of other functional groups that interact with the BTK active site.
Signaling Pathway of BTK Inhibition
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by drugs synthesized from the title compound.
Caption: BTK's role in BCR signaling and its inhibition.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous.[4] However, standard laboratory safety precautions should always be observed.
-
Handling: Handle in a well-ventilated area.[12] Avoid formation of dust.[13] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep in a dark place under an inert atmosphere at room temperature.[2][14][15]
-
First Aid:
Detailed toxicological and ecological data are largely unavailable, underscoring the need for careful handling and disposal in accordance with local regulations.[12]
Analytical Methods
The characterization and quality control of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile rely on standard analytical techniques.
Workflow for Quality Control Analysis
Caption: Analytical workflow for compound verification.
Conclusion
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest to the pharmaceutical industry. Its role as a versatile and essential building block in the synthesis of targeted therapies, particularly BTK inhibitors, highlights the importance of efficient and scalable synthetic routes. A thorough understanding of its chemical properties, reactivity, and handling is crucial for researchers and drug development professionals working to advance novel therapeutics.
References
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
National Center for Biotechnology Information. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. In: PubChem Compound Database. [Link]
-
ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]
-
Pharmaffiliates. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. [Link]
-
Asia Chem Source. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. [Link]
-
MySkinRecipes. 5-[3,4(METHYLENEDIOXY)PHENYL]-1,3-CYCLOHEXANEDIONE. [Link]
-
Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]
-
Scribd. Chemical Products by Vihasifine Chem. [Link]
-
Global Substance Registration System. 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE. [Link]
Sources
- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]
- 2. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]
- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 [homesunshinepharma.com]
- 4. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. High Quality Ibrutinib Intermediate 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 15. 330792-70-6|3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]
solubility profile of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Solubility Profile of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Executive Summary
This technical guide provides a comprehensive framework for characterizing the , a novel chemical entity with potential therapeutic applications. Structurally, the molecule combines a hydrophobic 1,3-benzodioxole moiety with an ionizable cyclohexane-1,3-dione core. This combination suggests a low intrinsic aqueous solubility with significant pH-dependence, a critical attribute influencing oral bioavailability and formulation development. This document outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discusses the interpretation of this data in the context of preclinical and pharmaceutical development. The methodologies are grounded in regulatory expectations, including those from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data for drug development programs.
Introduction
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, a significant number of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a paramount factor that dictates the dissolution rate, absorption, and ultimately, the bioavailability of an orally administered therapeutic. The subject of this guide, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, presents a classic drug development scenario: a molecule with promising structural motifs that require a thorough and early characterization of its solubility to enable rational formulation design and predict its in vivo performance.
This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond simple data reporting to explain the causality behind experimental design, ensuring that the generated solubility profile is not just a set of numbers, but a predictive tool for navigating the complexities of drug development.
Theoretical & Physicochemical Analysis
A predictive understanding of a molecule's behavior begins with a structural and physicochemical assessment.
Structural Contribution to Solubility
The molecule's structure is a tale of two distinct domains:
-
The 1,3-Benzodioxole Moiety: This fused ring system is aromatic and largely nonpolar, contributing significantly to the molecule's hydrophobicity and thus predicting poor intrinsic solubility in aqueous media.
-
The Cyclohexane-1,3-dione Core: This functional group is the primary driver of the molecule's interesting and exploitable solubility characteristics. The two carbonyl groups acidify the protons on the intervening carbon atoms (C2, C4, C6).
Tautomerism and pH-Dependent Ionization
The cyclohexane-1,3-dione ring system exists predominantly in its more stable enol tautomer.[1] This enolic hydroxyl group is acidic and can be deprotonated. The parent compound, 1,3-cyclohexanedione, has an acidic pKa of approximately 5.2.[1] It is reasonable to hypothesize a similar pKa for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
This ionizable nature is the key to modulating its solubility. According to the principles of pH-dependent solubility, the compound will exist in two primary states:[2][3]
-
At pH < pKa: The molecule will be predominantly in its neutral, non-ionized form. Its solubility in this state (the "intrinsic solubility") is expected to be low due to the hydrophobic benzodioxole group.
-
At pH > pKa: The molecule will increasingly exist in its deprotonated, anionic form. This charged species is significantly more polar and will exhibit much higher aqueous solubility.
This relationship means that the solubility of the compound can be dramatically increased in neutral to basic environments, a critical consideration for both in vivo absorption in the intestinal tract and for developing parenteral formulations.[4][5]
Experimental Determination of Solubility
To move from theoretical prediction to actionable data, rigorous experimental evaluation is required. The choice of assay depends on the stage of drug development; early discovery often prioritizes throughput (kinetic solubility), while lead optimization and pre-formulation demand the precision of equilibrium measurements (thermodynamic solubility).[6][7]
Differentiating Kinetic vs. Thermodynamic Solubility
-
Thermodynamic Solubility: This is the true equilibrium saturation concentration of a compound in a solvent at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours).[7][8][9] This is the gold-standard measurement for pre-formulation and is essential for developing stable dosage forms.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[8][10] It is a high-throughput method valuable for screening large numbers of compounds in early discovery. However, it can often overestimate the true thermodynamic solubility because it can generate supersaturated solutions that may not be stable over time.[6]
Protocol: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This protocol is the definitive method for establishing the true solubility profile and is aligned with ICH M9 guidelines for Biopharmaceutics Classification System (BCS) studies.[11][12][13]
Rationale: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value for predicting in vivo dissolution and for formulation development. The selection of pH 1.2, 4.5, and 6.8 mimics the physiological range of the gastrointestinal tract.[11][14]
Materials & Equipment:
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione (solid powder, >99% purity)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate and citrate buffer salts
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge or 0.22 µm syringe filters (PVDF or similar low-binding material)
-
Calibrated HPLC-UV or LC-MS/MS system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer) according to standard pharmacopeial procedures.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test buffer to each vial. Prepare each condition in triplicate for statistical validity.
-
Equilibration: Seal the vials and place them on an orbital shaker set to 37 °C. Agitate the samples for 24 to 48 hours. A 48-hour period is often preferred to ensure even poorly soluble, crystalline compounds reach equilibrium.[9]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the saturated supernatant by either:
-
Centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtering the supernatant through a 0.22 µm syringe filter. Discard the first 100-200 µL of filtrate to prevent adsorption losses.
-
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the sample with an appropriate mobile phase mimic into the pre-determined linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve prepared in the same buffer matrix.
-
-
Self-Validation & Integrity Check: The protocol's trustworthiness is ensured by confirming that the concentration does not significantly change between 24 and 48-hour time points. Additionally, a small sample of the supernatant should be analyzed for compound degradation to ensure the measured concentration is not overestimated; degradation should not exceed 10%.[12][15]
Data Presentation and Interpretation
Predicted Solubility Profile
The following table summarizes the expected thermodynamic solubility data for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione based on its physicochemical properties. These hypothetical values illustrate the anticipated trends.
| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) | Rationale |
| 0.1 N HCl (pH 1.2) | 37 | < 10 | Compound is in its neutral, poorly soluble form. |
| Acetate Buffer (pH 4.5) | 37 | 10 - 50 | pH is approaching the pKa; slight increase in solubility. |
| Phosphate Buffer (pH 6.8) | 37 | 200 - 1000 | pH is above the pKa; significant ionization leads to higher solubility. |
| Purified Water | 25 | 15 - 60 | Reflects intrinsic solubility at near-neutral pH. |
| Ethanol | 25 | > 5,000 | Good solubility in polar organic solvents is expected. |
| DMSO | 25 | > 50,000 | High solubility is typical for many organic compounds in DMSO.[16] |
| 20% PEG 400 (aq) | 25 | 500 - 2,500 | Co-solvents are effective at increasing solubility.[5] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Implications for Drug Development
Biopharmaceutics Classification System (BCS) Prediction
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11] Based on the predicted low solubility at acidic pH, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione would likely be classified as either:
-
BCS Class II (Low Solubility, High Permeability): If the molecule is found to be highly permeable. In this case, the rate-limiting step to absorption is dissolution.
-
BCS Class IV (Low Solubility, Low Permeability): If the molecule also has poor permeability. This presents the most significant challenge for oral delivery.
This classification is critical as it guides regulatory pathways, such as the potential for biowaivers, and dictates the level of formulation effort required.[13]
Formulation Strategies
The solubility data is the cornerstone of a rational formulation strategy.[17][18]
-
For Oral Delivery: Given the low acidic solubility, strategies to enhance dissolution in the stomach and upper intestine will be necessary. These may include micronization to increase surface area, or the development of amorphous solid dispersions to present the drug in a higher energy, more soluble state.
-
For Intravenous Administration: A solution is the preferred dosage form.[4][5] The pH-dependent solubility profile is highly advantageous here. Formulating the drug in a buffered solution at a pH > 6.8 could readily achieve the required concentration for IV dosing. The use of co-solvents like propylene glycol or polyethylene glycols could further enhance solubility and stability.[5]
Conclusion
The comprehensive characterization of the is not merely an academic exercise but a critical-path activity in its development as a potential therapeutic agent. The molecule's inherent properties—low intrinsic solubility due to its hydrophobic moiety and exploitable pH-dependent solubility from its acidic core—define the challenges and opportunities for its formulation. By employing robust, validated methodologies such as the shake-flask protocol, researchers can generate the high-quality data needed to guide medicinal chemistry efforts, design effective preclinical formulations, and build a solid foundation for successful clinical development.
References
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Gautam, A., & Singh, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Retrieved from [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved from [Link]
-
Islam, M. R., et al. (2019). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Atul Ltd. (2016). 1,3-Cyclohexanedione Technical Data Sheet. Retrieved from [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. crcom.se [crcom.se]
- 4. admescope.com [admescope.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inventivapharma.com [inventivapharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. enamine.net [enamine.net]
- 9. asianpubs.org [asianpubs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. admescope.com [admescope.com]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. altasciences.com [altasciences.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Experimental Use of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core linked to a 1,3-benzodioxole moiety. The cyclohexane-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and herbicidal properties.[1][2] Derivatives of cyclohexane-1,3-dione have been reported to act as enzyme inhibitors, for instance, targeting c-Met kinase and p-hydroxyphenylpyruvate dioxygenase.[3][4] The 1,3-benzodioxole group is also a key structural motif in numerous natural and synthetic compounds with significant biological effects, including antitumor and enzyme inhibition activities.[5][6][7]
The conjugation of these two pharmacophores in 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione suggests a strong potential for novel biological activities. This document provides a comprehensive guide for the in vitro investigation of this compound, focusing on its potential anticancer and anti-inflammatory properties. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.
Part 1: Preliminary Characterization and Handling
1.1. Compound Solubility and Stability:
Prior to initiating biological assays, it is crucial to determine the solubility and stability of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in relevant solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stability Assessment: The stability of the compound in the chosen solvent and culture medium should be assessed over the time course of the planned experiments. This can be achieved by preparing solutions and storing them under experimental conditions (e.g., 37°C, 5% CO2) and analyzing for degradation at various time points using techniques like High-Performance Liquid Chromatography (HPLC).
1.2. Purity Assessment:
The purity of the compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.
Part 2: In Vitro Anticancer Activity Assessment
Based on the known activities of its constituent moieties, a primary area of investigation for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is its potential as an anticancer agent. The following protocols outline a tiered approach to characterizing its cytotoxic and mechanistic properties.
2.1. Cell Viability and Cytotoxicity Assays:
The initial step in evaluating anticancer potential is to determine the compound's effect on the viability of cancer cell lines.
2.1.1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Data Layout for MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
2.2. Investigation of the Mechanism of Cell Death:
Should the compound exhibit significant cytotoxicity, the next logical step is to elucidate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
2.2.1. Western Blot Analysis for Apoptosis Markers:
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[11][12][13]
Protocol:
-
Cell Lysis: Treat cancer cells with 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram 1: Apoptosis Signaling Pathway
Caption: Potential apoptotic pathway induced by the compound.
Part 3: In Vitro Anti-inflammatory Activity Assessment
The cyclohexane-1,3-dione scaffold is also associated with anti-inflammatory properties.[2] The following protocols are designed to investigate the potential of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione to modulate inflammatory responses in vitro.
3.1. Inhibition of Pro-inflammatory Cytokine Production:
A key aspect of inflammation is the production of pro-inflammatory cytokines. This can be modeled in vitro using lipopolysaccharide (LPS)-stimulated macrophages.
3.1.1. qPCR for Pro-inflammatory Gene Expression:
Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression levels of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture murine or human macrophage-like cells (e.g., RAW 264.7 or THP-1) and differentiate them if necessary. Pre-treat the cells with various concentrations of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 4-6 hours to induce an inflammatory response.
-
RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
qPCR: Perform qPCR using SYBR Green chemistry and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control.
Diagram 2: Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Part 4: Data Interpretation and Further Steps
The results from these initial in vitro assays will provide a foundational understanding of the biological activity of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
-
Anticancer Activity: If significant and selective cytotoxicity towards cancer cells is observed, further studies could include cell cycle analysis, investigation of effects on other cell death pathways (e.g., autophagy, necrosis), and in vivo studies in animal models of cancer.
-
Anti-inflammatory Activity: If the compound demonstrates potent inhibition of pro-inflammatory mediators, further investigations could focus on the underlying signaling pathways (e.g., NF-κB, MAPK), enzyme inhibition assays (e.g., COX-2, 5-LOX), and in vivo models of inflammation.
References
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
- Ghosh, S. C., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. US Patent 8,916,723 B2.
-
StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Free Essay Example. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7235–7246. Available at: [Link]
-
Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7621–7636. Available at: [Link]
-
Sharma, D., et al. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 26, 2026, from [Link]
-
protocols.io. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR). Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
-
PubMed. (2012). Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexane-1,3-dione hydrolase. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. Available at: [Link]
-
Sciforum. (2023). Research into New Molecules with Anti-Inflammatory Activity. Sciforum. Available at: [Link]
-
MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]
-
Preprints.org. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Preprints.org. Available at: [Link]
-
PubMed. (1993). SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. PubMed. Available at: [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Natural Products. MDPI. Available at: [Link]
-
ResearchGate. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[1][19]dioxol-5-yl-3-N-fused heteroaryl indoles. ResearchGate. Available at: [Link]
-
Nature. (n.d.). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. Nature. Available at: [Link]
-
CSHL DNA Learning Center. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved January 26, 2026, from [Link]
-
PubMed. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. PubMed. Available at: [Link]
-
PubMed Central. (n.d.). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and antibacterial potential of 5-(benzo[d][1][19]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. elearning.unite.it [elearning.unite.it]
- 19. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione represents a fascinating chemical entity for drug discovery, merging two pharmacologically significant scaffolds: the 1,3-benzodioxole and the cyclohexane-1,3-dione moieties. The 1,3-benzodioxole ring system is a common feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[1] Derivatives of this scaffold have been shown to induce apoptosis and inhibit enzymes, making them attractive for cancer therapy.[1]
Concurrently, the cyclohexane-1,3-dione core is a versatile precursor for a plethora of bioactive molecules.[2][3] This scaffold is known for its presence in compounds with herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, and anti-viral activities.[2][3] A key chemical feature of the cyclohexane-1,3-dione moiety is its existence in a tautomeric equilibrium between the keto and enol forms.[4][5][6][7] This keto-enol tautomerism can significantly influence the compound's biological activity by affecting its ability to form hydrogen bonds with target biomolecules.[8][9]
This document provides a comprehensive guide to the initial assessment of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, outlining detailed assay protocols to explore its potential as a therapeutic agent. The protocols are designed to be self-validating and are grounded in established scientific principles.
I. Physicochemical Characterization and Tautomerism Analysis
A fundamental first step in evaluating any novel compound is to understand its basic physicochemical properties and structural dynamics. The keto-enol tautomerism of the cyclohexane-1,3-dione ring is a critical aspect that can dictate its interaction with biological targets.
Rationale for Tautomerism Analysis
The equilibrium between the keto and enol forms can be influenced by the solvent environment, pH, and temperature.[6] The enol form, with its hydroxyl group, can act as a hydrogen bond donor, which may be crucial for binding to the active site of an enzyme or receptor.[8] Therefore, quantifying the tautomeric ratio under physiological conditions is essential for interpreting biological data.
Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium
This protocol outlines the use of ¹H NMR spectroscopy to determine the relative concentrations of the keto and enol tautomers in different solvents.
Materials:
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄, D₂O
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Prepare solutions of the compound at a concentration of 10 mg/mL in each of the deuterated solvents.
-
Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 25°C).
-
Identify the characteristic peaks for the keto and enol forms. The enolic proton will typically appear as a broad singlet at a downfield chemical shift. The protons on the carbon adjacent to the carbonyl groups will also have distinct chemical shifts in the two forms.
-
Integrate the area under the peaks corresponding to each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of enol peak(s) / (Integral of enol peak(s) + Integral of keto peak(s))] * 100
Data Presentation:
| Solvent | % Keto Form | % Enol Form |
| DMSO-d₆ | ||
| CDCl₃ | ||
| Methanol-d₄ | ||
| D₂O |
Table 1: Tautomeric equilibrium of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in various solvents.
II. Biochemical Assays: Exploring Enzyme Inhibition
Given that derivatives of cyclohexane-1,3-dione are known to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) by chelating a ferrous ion in the active site, it is prudent to investigate the enzyme inhibitory potential of this novel compound.[10][11]
Rationale for Targeting Metalloproteases
The 1,3-dione moiety can act as a bidentate ligand, chelating metal ions. Many enzymes, particularly metalloproteases, rely on a metal cofactor for their catalytic activity. Inhibition of these enzymes can have therapeutic effects in various diseases, including cancer and inflammation.
General Protocol: In Vitro Enzyme Inhibition Assay (e.g., Matrix Metalloproteinase - MMP)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a representative metalloproteinase.
Materials:
-
Recombinant human MMP (e.g., MMP-2 or MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound in assay buffer to create a range of concentrations.
-
In the 96-well plate, add the diluted compound, the enzyme, and assay buffer. Include wells for a no-enzyme control, a no-inhibitor control, and the positive control.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes using an excitation/emission wavelength appropriate for the substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the compound: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) |
| 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
| GM6001 (Positive Control) |
Table 2: Inhibitory activity against MMP.
III. Cell-Based Assays: Probing Pharmacological Effects
Cell-based assays are crucial for understanding how a compound affects cellular processes in a more biologically relevant context.[12][13][14] Based on the known activities of the parent scaffolds, we will focus on anticancer and antibacterial assays.
Anticancer Activity
Both the 1,3-benzodioxole and cyclohexane-1,3-dione moieties are found in compounds with reported anticancer activity.[1][2][3] Therefore, evaluating the cytotoxic and anti-proliferative effects of the novel compound on cancer cell lines is a logical step.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[15]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)[15]
-
Normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) for selectivity assessment
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Doxorubicin | ||
| MCF-10A | 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Doxorubicin |
Table 3: Cytotoxic activity against breast cancer and non-tumorigenic cell lines.
Antibacterial Activity
Derivatives of both parent scaffolds have demonstrated antibacterial properties.[10][16] It is therefore important to screen the novel compound for activity against a panel of clinically relevant bacteria.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Ciprofloxacin (positive control)
-
96-well clear microplate
-
Bacterial incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound and ciprofloxacin in MHB.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus | 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Ciprofloxacin | ||
| E. coli | 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Ciprofloxacin |
Table 4: Minimum Inhibitory Concentrations (MICs) against representative bacterial strains.
IV. In Vitro Pharmacokinetic (PK) Profiling
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid costly late-stage failures in drug development.[17][18]
Rationale
In vitro PK assays provide initial insights into a compound's drug-like properties, such as its metabolic stability and potential for drug-drug interactions.
Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Testosterone (positive control)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound and testosterone with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation:
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | ||
| Testosterone |
Table 5: Metabolic stability in human liver microsomes.
V. Visualization of Experimental Workflow
Workflow for Compound Evaluation
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. studycorgi.com [studycorgi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 12. marinbio.com [marinbio.com]
- 13. bioivt.com [bioivt.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Anticancer Drug Discovery
The compound 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione represents a compelling, albeit largely unexplored, scaffold for the development of novel oncology therapeutics. Its chemical architecture marries two moieties of significant interest in medicinal chemistry: the cyclohexane-1,3-dione core and the 1,3-benzodioxole (also known as methylenedioxyphenyl or piperonyl) group. While direct studies on this specific hybrid molecule are not yet prevalent in published literature, a substantial body of research on its constituent parts provides a strong rationale for its investigation as a potential anticancer agent.
Derivatives of cyclohexane-1,3-dione have demonstrated promising anti-proliferative and cytotoxic activities across a range of cancer cell lines.[1][2][3] Mechanistically, these compounds have been shown to act as inhibitors of key signaling molecules in cancer progression, notably receptor tyrosine kinases such as c-Met.[2][4][5] The abnormal activation of the HGF/c-Met signaling pathway is a critical factor in tumor formation, invasion, and metastasis, making it a prime target for cancer therapy.[5]
Concurrently, the 1,3-benzodioxole ring is a common feature in numerous biologically active compounds and has been associated with cytotoxic effects against various human tumor cell lines.[6] This includes derivatives that have been investigated for their ability to inhibit tumor growth at nanomolar concentrations.[7]
This document, therefore, serves as a forward-looking guide for the oncology researcher. It synthesizes the known biological activities of cyclohexane-1,3-dione and 1,3-benzodioxole derivatives to propose potential applications and detailed investigational protocols for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. The following sections will provide the scientific rationale and step-by-step methodologies for evaluating its potential as an inhibitor of cancer cell proliferation, with a particular focus on targeting the c-Met signaling pathway.
Application Note I: Evaluation of Anti-Proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Scientific Rationale:
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors exhibits aberrant c-Met signaling, which is associated with poor prognosis.[1][2] Given that cyclohexane-1,3-dione derivatives have shown potent inhibitory activity against c-Met and cytotoxicity in NSCLC cell lines like A549 and H460, it is a primary and logical application to investigate the efficacy of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in this context.[1][4] The 1,3-benzodioxole moiety may further enhance this activity or introduce novel mechanisms of action.
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound in relevant NSCLC cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione on NSCLC cell lines (e.g., A549, H460) and calculate its IC50 value.
Materials:
-
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione (synthesis required, or custom synthesis)
-
NSCLC cell lines (A549, H460)
-
DMEM or RPMI-1640 medium (as appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture A549 and H460 cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Self-Validation and Causality:
-
Causality: The reduction in absorbance at 570 nm is directly proportional to the decrease in the number of viable, metabolically active cells, providing a quantitative measure of the compound's cytotoxicity.
-
Validation: Including a positive control (e.g., a known c-Met inhibitor like Foretinib) will validate the assay's sensitivity.[4] The reproducibility of the IC50 values across multiple experiments will ensure the reliability of the findings.
Visualization of Experimental Workflow
Caption: Proposed inhibition of the HGF/c-Met signaling pathway by the test compound.
Quantitative Data Summary
| Parameter | Description | Expected Outcome for an Active Compound |
| IC50 (µM) | The concentration of the compound that inhibits 50% of cell proliferation. | Low micromolar to nanomolar range in sensitive cell lines (e.g., A549, H460, U87MG). |
| p-c-Met/c-Met Ratio | The ratio of phosphorylated c-Met to total c-Met, indicating receptor activation. | Dose-dependent decrease in the presence of the compound upon HGF stimulation. |
| p-AKT/AKT Ratio | The ratio of phosphorylated AKT to total AKT, a key downstream survival signal. | Dose-dependent decrease, correlating with p-c-Met inhibition. |
| p-ERK/ERK Ratio | The ratio of phosphorylated ERK to total ERK, a key downstream proliferation signal. | Dose-dependent decrease, correlating with p-c-Met inhibition. |
Concluding Remarks
The application notes and protocols provided herein offer a robust framework for the initial investigation of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in oncology research. While this compound is novel, the established anticancer potential of its core chemical motifs provides a strong impetus for its evaluation. [1][2][6]The proposed experiments are designed to be self-validating and to elucidate not only the compound's efficacy but also its mechanism of action. Should this compound demonstrate significant activity, further studies, including in vivo xenograft models and ADME-Tox profiling, would be warranted to fully assess its therapeutic potential. [1][2]
References
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(5), 4869-4884. [Link]
-
Thakur, A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32, 24. [Link]
-
Srinivasan, B., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
Anonymous. (2022). Novel Bicyclic Dione Compounds as KRAS Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 13(5), 734-735. [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
-
Mohareb, R. M., & Mohamed, N. E. (2020). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Current Organic Synthesis, 17(6), 481-494. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Arzneimittelforschung, 60(2), 99-104. [Link]
-
da Silva, A. M., et al. (2023). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. ACS Omega, 8(16), 14695-14706. [Link]
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Guide: Proposed In Vivo Applications and Protocols for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a novel chemical entity with no currently published in vivo research applications. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, hypothesis-driven strategy for initiating the first preclinical in vivo evaluation of this compound. All protocols described herein are proposed methodologies based on established scientific principles and analysis of the compound's structural motifs.
Executive Summary & Rationale
Analysis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, hereafter referred to as "Compound X," reveals a structure composed of two key moieties: a 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) ring and a cyclohexane-1,3-dione core. While Compound X itself is uncharacterized, these fragments are present in numerous bioactive molecules, providing a logical foundation for hypothesis generation.
-
1,3-Benzodioxole Moiety: This group is found in compounds with a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[1][2] Reports suggest that incorporating a 1,3-benzodioxole component can enhance anti-inflammatory properties, potentially through mechanisms like COX-2 inhibition.[3] Crucially, the MDP group is a well-documented inhibitor of cytochrome P450 (CYP) enzymes, a critical consideration for drug metabolism and safety.[4]
-
Cyclohexane-1,3-dione Moiety: This scaffold is a versatile precursor for a plethora of compounds demonstrating diverse biological activities, including anti-inflammatory, anti-tumor, and herbicidal properties.[5][6] Several commercial herbicides are derivatives of this structure.[7][8] Its chemical reactivity makes it a valuable building block in medicinal chemistry.[5]
Based on this structural analysis, a primary hypothesis is that Compound X may possess anti-inflammatory properties. This guide outlines the sequential, multi-phase workflow required to safely and effectively investigate this hypothesis, progressing from essential in vitro characterization to a first-in-vivo efficacy study.
Phase 1: Foundational In Vitro Characterization
Before any animal studies can be justified, a robust in vitro dataset is required to establish a biological hypothesis, determine a preliminary therapeutic window, and identify potential safety liabilities.
Protocol 1.1: Cytotoxicity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X across relevant cell lines, establishing a baseline for toxicity and guiding dose selection for subsequent assays.
Methodology (MTT Assay):
-
Cell Culture: Plate human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of Compound X (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the values against the log of the compound concentration and determine the IC50 using non-linear regression.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| HepG2 | Liver | Result |
| HEK293 | Kidney | Result |
Protocol 1.2: Metabolic Stability Assessment
Objective: To evaluate the susceptibility of Compound X to metabolism by liver enzymes, providing an early indication of its likely hepatic clearance.[9]
Methodology (Liver Microsomal Stability Assay): [10][11][12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human and rat, 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).[11]
-
Pre-incubation: Pre-warm the reaction mixture and a solution of Compound X (1 µM final concentration) at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).[10] For a negative control, add a buffer instead of the cofactor.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of Compound X at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural log of the percent remaining Compound X versus time. The slope of this line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Phase 2: Investigational Workflow & Pre-formulation
Successful in vivo studies depend on a logical progression from in vitro validation to a well-characterized, administrable formulation.
Caption: Proposed workflow from in vitro characterization to in vivo studies.
Protocol 2.1: Aqueous Solubility and Formulation Development
Objective: To identify a suitable vehicle for oral or parenteral administration that can solubilize Compound X at the required concentrations for in vivo testing.
Methodology:
-
Screening: Assess the solubility of Compound X in a panel of common, biocompatible vehicles.
-
Preparation: Add an excess amount of Compound X to a small volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, dilute it with an appropriate organic solvent (e.g., acetonitrile), and quantify the concentration of dissolved Compound X using a validated HPLC-UV method.
Table of Potential Vehicles for Screening:
| Vehicle Class | Specific Examples | Route |
| Aqueous Buffers | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | IV, IP, PO |
| Co-solvents | 10% DMSO / 90% Saline, 20% PEG400 / 80% Saline | IV, IP, PO |
| Surfactants | 5% Tween® 80 in Saline | IP, PO |
| Oils | Corn Oil, Sesame Oil | PO, SC |
Phase 3: Proposed First-In-Vivo Acute Toxicity Study
The primary goal of the first in vivo study is to determine the acute toxicity and tolerability of Compound X to establish a safe dose range for subsequent efficacy studies. The OECD 423 guideline (Acute Toxic Class Method) is a robust and ethically considerate approach.[13][14][15]
Protocol 3.1: Acute Oral Toxicity - Acute Toxic Class Method (Following OECD TG 423)
Objective: To determine the acute oral toxicity of Compound X and classify it according to the Globally Harmonized System (GHS), identifying a dose that causes no adverse effects.[16]
Experimental Design:
-
Species: Sprague-Dawley rats (female, 8-12 weeks old). Females are often used as they tend to be slightly more sensitive.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with access to food and water ad libitum, except for a brief fasting period before dosing.[16]
-
Acclimatization: Minimum of 5 days before the start of the study.
-
Administration: A single dose administered via oral gavage.[16] Animals should be fasted overnight prior to dosing.[17]
Step-wise Dosing Procedure:
-
Starting Dose: Begin with a group of 3 female rats at a starting dose of 300 mg/kg. This dose is selected as a conservative starting point in the absence of any prior data.
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[17]
-
Decision Point:
-
If 2-3 animals die: The LD50 is presumed to be in this dose range. The study is stopped, and the compound is classified.
-
If 0-1 animal dies: Proceed to the next higher dose (2000 mg/kg) with a new group of 3 female rats.
-
-
Confirmation Step (at 2000 mg/kg): If no mortality is observed at 2000 mg/kg in the first group, a confirmation group of 3 more females is dosed at 2000 mg/kg. If mortality remains ≤ 1 out of 6, the LD50 is determined to be >2000 mg/kg.[17]
Table: Experimental Groups and Observation Parameters
| Parameter | Description |
| Test Groups | Step 1: 3 females (300 mg/kg); Step 2: 3 females (2000 mg/kg); Step 3 (if needed): 3 females (2000 mg/kg) |
| Control Group | 3 females administered the vehicle only. |
| Administration Route | Oral gavage. |
| Observation Period | 14 days. |
| Clinical Observations | Monitor for changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions).[17] |
| Body Weight | Measured on Day 0 (pre-dosing), Day 7, and Day 14.[17] |
| Endpoint | Mortality, clinical signs, and body weight changes. At day 14, surviving animals are euthanized for gross necropsy.[16] |
Phase 4: Proposed In Vivo Anti-Inflammatory Efficacy Model
Based on the hypothesis that Compound X has anti-inflammatory properties, the carrageenan-induced paw edema model is a standard and well-validated assay for screening novel anti-inflammatory agents.[18]
Caption: Hypothesized mechanism: Compound X inhibits COX-2, reducing inflammation.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of Compound X by measuring its ability to inhibit acute paw edema induced by carrageenan.[19][20]
Experimental Design:
-
Species: Male Wistar rats (180-200 g).
-
Grouping: Animals are randomly assigned to the groups listed in the table below (n=6-8 per group).
-
Dosing: Test compounds are typically administered 30-60 minutes before the carrageenan injection.[19][21]
Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, Compound X (at three dose levels determined from the OECD 423 study, e.g., 10, 30, 100 mg/kg), or the positive control (Indomethacin) via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[19][22]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.
-
Table: Experimental Design for Paw Edema Model
| Group | Treatment | Dose (mg/kg) | Route | N |
| 1 | Vehicle | - | PO | 8 |
| 2 | Compound X (Low Dose) | TBD | PO | 8 |
| 3 | Compound X (Mid Dose) | TBD | PO | 8 |
| 4 | Compound X (High Dose) | TBD | PO | 8 |
| 5 | Indomethacin (Positive Control) | 10 | PO | 8 |
References
-
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Frontiers in Pharmacology. Available at: [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). Available at: [Link]
-
1,3-Cyclohexanedione. Wikipedia. Available at: [Link]
- Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications. Google Patents.
-
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. National Institutes of Health (NIH). Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health (NIH). Available at: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
-
Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Acute Toxicity. The Joint Research Centre - European Union. Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]
-
FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423. Sponsor. Available at: [Link]
-
Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. ResearchGate. Available at: [Link]
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 14. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Experimental Use of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and experimental application of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. The cyclohexane-1,3-dione scaffold is a privileged structure in chemical synthesis, serving as a versatile precursor for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The incorporation of the 1,3-benzodioxole (methylenedioxyphenyl) moiety, a common fragment in natural products and pharmacologically active compounds, makes the target molecule a compound of significant interest for drug discovery and development.[3] These application notes are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed, field-tested protocols to ensure reproducibility and scientific rigor.
Rationale and Background: The Scientific Merit
Cyclohexane-1,3-dione derivatives are recognized for their broad spectrum of biological activities, including herbicidal, anti-inflammatory, and plant growth-regulating properties.[4] Their chemical versatility stems from the presence of a highly reactive methylene group flanked by two carbonyl groups, which allows for a variety of chemical transformations such as alkylations and condensations.[1][5]
The 1,3-benzodioxole group is a key pharmacophore found in numerous bioactive compounds. Its inclusion can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Recently, derivatives of 1,3-benzodioxole have been synthesized and identified as potent agonists of the auxin receptor TIR1, promoting significant root growth, which underscores the potential for discovering novel biological activities within this chemical class.[3]
The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione combines these two valuable moieties, creating a novel chemical entity with high potential for screening in various biological assays. This guide provides the necessary protocols to reliably produce and test this compound.
Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
The most reliable and common method for synthesizing 5-aryl-cyclohexane-1,3-diones is the Michael addition reaction. This protocol outlines a robust procedure for the base-catalyzed conjugate addition of 1,3-cyclohexanedione to an α,β-unsaturated ketone (a chalcone analog) derived from piperonal (3,4-methylenedioxybenzaldehyde).
Synthetic Workflow Overview
Caption: Synthetic pathway for the target compound.
Protocol: Michael Addition Synthesis
This protocol is adapted from established procedures for the synthesis of 5-aryl-1,3-cyclohexanediones.
2.2.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3-Cyclohexanedione | 504-02-9 | 112.13 | 1.12 g | 10.0 | Ensure purity >97% |
| Piperonylideneacetone | 5333-33-5 | 190.20 | 1.90 g | 10.0 | Synthesized or purchased |
| Piperidine | 110-89-4 | 85.15 | 0.1 mL | ~1.0 | Catalyst |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - | Solvent |
2.2.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup
2.2.3. Step-by-Step Procedure
-
Reaction Setup: To the 100 mL round-bottom flask, add 1,3-cyclohexanedione (1.12 g, 10.0 mmol) and piperonylideneacetone (1.90 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture.
-
Causality Note: Piperidine, a secondary amine, is an effective base catalyst for the Michael addition. It deprotonates the acidic α-methylene protons of 1,3-cyclohexanedione to form an enolate nucleophile, which then attacks the β-carbon of the α,β-unsaturated ketone.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately 10 mL using a rotary evaporator. c. Add 50 mL of water to the concentrated mixture. d. Acidify the aqueous mixture to a pH of ~3 using 1M HCl.[6] This step ensures the dione is in its neutral form. e. Extract the aqueous layer three times with 30 mL portions of ethyl acetate. f. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification is critical to remove unreacted starting materials and byproducts. The identity and purity of the final compound must be rigorously confirmed before experimental use.
Protocol: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (~50 g) using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., 0% -> 30% ethyl acetate).[7]
-
Expertise Note: A gradient elution is recommended as the starting materials and product have different polarities. The less polar starting materials will elute first, followed by the more polar product.
-
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Isolate Product: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione as a solid.
Protocol: Purification by Recrystallization
If the product from column chromatography requires further purification, or as an alternative method for relatively clean crude product:
-
Solvent Selection: Test the solubility of a small amount of the product in various solvents to find a suitable system (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the hot recrystallization solvent.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Characterization and Validation Data
The following data serves as a benchmark for validating the successful synthesis and purification of the target compound.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow solid.[9] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.80-6.70 (m, 3H, Ar-H), 5.95 (s, 2H, -O-CH₂-O-), 3.50 (m, 1H, Ar-CH-), 2.70-2.40 (m, 4H, -CH₂-CO-), 2.30 (m, 2H, -CH₂-CH-Ar). Note: The dione exists primarily in its enol form, which will show a broad singlet for the enolic proton around δ 11-12 ppm and simplified signals for the cyclohexanedione ring protons.[10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~200-190 (C=O), ~148 (Ar-C-O), ~146 (Ar-C-O), ~135 (Ar-C), ~120 (Ar-CH), ~108 (Ar-CH), ~101 (-O-CH₂-O-), ~45 (-CH₂-CO-), ~35 (Ar-CH-), ~30 (-CH₂-CH-Ar). |
| HRMS (ESI+) | Calculated for C₁₃H₁₂O₄ [M+H]⁺: 233.0808; Found: [Value should be within 5 ppm of calculated mass]. |
| Purity (HPLC) | >98% (as determined by peak area at a suitable wavelength, e.g., 280 nm). |
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid formation of dust and aerosols.[12][13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[9][14][15] Recommended storage temperature is below 15°C.[9]
-
First Aid:
Application Protocols: Preparation for Experimental Use
The following protocols detail the preparation of stock and working solutions for use in typical in vitro biological assays, such as cell-based screens.
Experimental Workflow Overview
Caption: Workflow for preparing the compound for assays.
Protocol 1: Preparation of a Concentrated Stock Solution
The use of a concentrated stock solution is standard practice to minimize the use of solvents in assays and to facilitate accurate dilutions.[16]
-
Determine Solubility: Before preparing a stock solution, test the solubility of a small amount of the compound in the chosen solvent (DMSO is common for cell-based assays).
-
Calculation: Calculate the mass of the compound needed for your desired stock concentration and volume. For a 10 mM stock solution in 1 mL:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 232.22 g/mol × 1000 mg/g = 2.32 mg
-
-
Preparation: a. Accurately weigh the required mass of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione into a sterile microcentrifuge tube or glass vial. b. Add the calculated volume of high-purity, sterile DMSO. c. Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, solvent, and date.[16]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes how to dilute the stock solution to final concentrations for treating cells in a 96-well plate format.
-
Plan Dilution Series: Determine the final concentrations you wish to test (e.g., a 7-point dose-response curve from 100 µM to 0.1 µM).
-
Intermediate Dilution: Prepare an intermediate dilution from your stock solution into the appropriate cell culture medium.
-
Causality Note: Directly adding a very small volume of DMSO stock to a well can lead to poor mixing and high local concentrations. An intermediate dilution step improves accuracy and ensures homogeneity.
-
Example: To achieve a final concentration of 100 µM in 100 µL, you might prepare a 2X working solution (200 µM) and add 50 µL of this to 50 µL of cells in the well. To make 1 mL of a 200 µM working solution from a 10 mM stock:
-
Use the C₁V₁ = C₂V₂ formula: (10,000 µM)(V₁) = (200 µM)(1000 µL)
-
V₁ = 20 µL. Add 20 µL of 10 mM stock to 980 µL of culture medium .
-
-
-
Serial Dilutions: Perform serial dilutions from your highest concentration working solution in culture medium to generate the rest of your dose-response curve.
-
Solvent Control: Prepare a vehicle control by performing the same dilutions with pure DMSO instead of the compound stock solution. This is critical to ensure that any observed biological effects are due to the compound and not the solvent. The final concentration of DMSO in all wells (including controls) should be identical and typically ≤0.5%.
-
Cell Treatment: Add the prepared working solutions to your cell plates and proceed with your experimental incubation and endpoint assay.
References
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
Atul Ltd. 1,3-Cyclohexanedione Technical Data Sheet. [Link]
-
Ohmatsu, K., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Process Research & Development. [Link]
-
Mandal, S., et al. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Reactions. [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
Reddit r/Chempros. Purification of Quinoline-3,4-diones. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
-
ResearchGate. How do we choose a proper concentration for the stock solution?[Link]
- Google Patents. Process for the manufacture of 1, 3-cyclohexanedione.
-
ResearchGate. Photochemical synthesis of “Cookson's Dione”. [Link]
-
PubChem. 5-Ethylcyclohexane-1,3-dione. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Liu, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Cyclohexanedione Online | 1,3-Cyclohexanedione Manufacturer and Suppliers [scimplify.com]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atul.co.in [atul.co.in]
- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 11. 1,3 CYCLOHEXANE DIONE Manufacturer, Supplier, Exporter [somu-group.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. phytotechlab.com [phytotechlab.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Production of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis and scale-up of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our aim is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and successful scalability.
Introduction to the Synthesis
The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a multi-step process that is crucial for the development of various downstream pharmaceutical agents. The core of this synthesis typically involves a Michael addition reaction followed by an intramolecular cyclization, such as a Dieckmann condensation. Success in scaling up this process hinges on a deep understanding of the reaction mechanism, careful control of reaction parameters, and robust purification strategies.
This guide will provide a plausible and detailed synthetic protocol, followed by a comprehensive troubleshooting guide and a list of frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Proposed Synthetic Pathway
The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione can be conceptually broken down into two key transformations: a Michael addition and a subsequent intramolecular cyclization.
Figure 1: Proposed synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of analogous 5-aryl-cyclohexane-1,3-diones. Optimization may be required based on your specific laboratory conditions and scale.
Part 1: Synthesis of Methyl 3-(1,3-benzodioxol-5-yl)propenoate (Michael Acceptor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (1.0 eq) and malonic acid (1.1 eq) in pyridine (5-10 volumes).
-
Knoevenagel Condensation: Add a catalytic amount of piperidine (0.1 eq) to the mixture. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Isolation: The precipitated solid, 3-(1,3-benzodioxol-5-yl)propenoic acid, is collected by filtration, washed with cold water, and dried.
-
Esterification: Suspend the dried acid in methanol (10-15 volumes) and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 6-8 hours.
-
Purification: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 3-(1,3-benzodioxol-5-yl)propenoate. This can be purified further by column chromatography if necessary.
Part 2: Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (2.2 eq) to anhydrous methanol (10 volumes).
-
Michael Addition: To this solution, add dimethyl malonate (1.1 eq) dropwise at 0 °C. After the addition is complete, add a solution of methyl 3-(1,3-benzodioxol-5-yl)propenoate (1.0 eq) in anhydrous methanol dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours.
-
Dieckmann Condensation: After the Michael addition is complete (monitored by TLC), add a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Heat the mixture to reflux for 8-12 hours to facilitate the intramolecular Dieckmann condensation.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 10% w/v). Reflux the mixture for 4-6 hours to hydrolyze the ester. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. Heat the acidified mixture gently to effect decarboxylation until carbon dioxide evolution ceases.
-
Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry. The crude 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Figure 2: A troubleshooting workflow for common issues in the synthesis.
Question & Answer Troubleshooting
Q1: I am observing very low to no formation of the Michael adduct in Part 2. What are the likely causes?
-
A1: Potential Causes & Solutions:
-
Inactive Base: The sodium methoxide may have decomposed due to exposure to moisture. It is crucial to use freshly prepared sodium methoxide or a high-quality commercial source stored under inert gas.
-
Wet Solvents/Reagents: The presence of water will quench the enolate, preventing the Michael addition. Ensure all solvents (methanol) and reagents (dimethyl malonate, Michael acceptor) are rigorously dried before use.
-
Insufficient Base: Ensure the correct stoichiometry of the base is used. An insufficient amount of base will lead to incomplete enolate formation.
-
Low Reactivity of Michael Acceptor: While unlikely with this substrate, ensure the purity of your methyl 3-(1,3-benzodioxol-5-yl)propenoate. Impurities can inhibit the reaction.
-
Q2: The Dieckmann condensation is giving a low yield, and I am isolating a significant amount of the uncyclized Michael adduct. How can I improve the cyclization?
-
A2: Potential Causes & Solutions:
-
Equilibrium Issues: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, ensure a sufficiently strong base and anhydrous conditions are maintained. The removal of the alcohol byproduct can also favor product formation, although this is more challenging in a batch process.
-
Steric Hindrance: While not anticipated to be a major issue with this substrate, significant steric bulk could hinder the intramolecular reaction. This is generally addressed by optimizing reaction time and temperature.
-
Side Reactions: The enolate can participate in intermolecular reactions if the concentration is too high. Running the reaction at a lower concentration can sometimes favor the intramolecular cyclization.
-
Q3: During the final hydrolysis and decarboxylation step, I am getting a complex mixture of products and a low yield of the desired dione. What could be going wrong?
-
A3: Potential Causes & Solutions:
-
Incomplete Hydrolysis: Ensure that the hydrolysis of the ester is complete before acidification. Monitor this step by TLC. Incomplete hydrolysis will lead to a mixture of products.
-
Harsh Acidification/Decarboxylation Conditions: Overly aggressive heating or a very high concentration of acid can lead to degradation of the product, which contains acid-sensitive functional groups. Perform the acidification and decarboxylation at a moderate temperature and monitor the reaction closely.
-
Side Reactions of the Dione: Cyclohexane-1,3-diones can be unstable under strongly acidic or basic conditions at elevated temperatures, potentially leading to self-condensation or other side reactions.[1] It is advisable to work up the reaction promptly after decarboxylation is complete.
-
Q4: Upon scaling up the reaction, I am noticing a significant drop in yield and an increase in impurities. What factors should I consider?
-
A4: Key Scale-Up Considerations:
-
Heat Transfer: The Michael addition and the neutralization/decarboxylation steps can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation. Ensure your reactor has adequate cooling capacity and consider slower addition rates of reagents.
-
Mixing: Inefficient mixing can lead to localized high concentrations of reagents, which can also promote side reactions. For larger volumes, a mechanical stirrer is essential to ensure a homogeneous reaction mixture.
-
Reaction Time: Reactions often require longer times to go to completion on a larger scale. Do not assume that the reaction time from a small-scale experiment will directly translate. Monitor the reaction progress closely.
-
Purification: Crystallization, which may be straightforward on a small scale, can be more challenging with larger volumes. It may be necessary to develop a more robust crystallization protocol, including seeding, controlled cooling rates, and the use of anti-solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the Knoevenagel condensation?
-
A1: Pyridine acts as a basic solvent that facilitates the deprotonation of malonic acid, while the added piperidine serves as a more potent basic catalyst to generate the reactive enolate for the condensation with piperonal.
Q2: Can I use a different base for the Michael addition and Dieckmann condensation?
-
A2: Yes, other strong bases such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol can be used. However, it is important to match the alkoxide base to the ester group of your Michael donor (dimethyl malonate) to avoid transesterification, which would lead to a mixture of products. Using sodium hydride in an aprotic solvent like THF is also a common alternative.
Q3: How can I effectively monitor the progress of these reactions?
-
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: What are some common impurities I might expect to see in my final product?
-
A4: Common impurities could include:
-
Unreacted starting materials or intermediates.
-
The uncyclized Michael adduct.
-
Products of intermolecular side reactions.
-
Byproducts from the degradation of the starting materials or product under the reaction conditions.
-
Q5: What are the key safety precautions I should take when running this synthesis?
-
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide and other alkoxides are corrosive and react violently with water. Handle them with care under an inert atmosphere.
-
Concentrated acids and bases are highly corrosive. Handle them with appropriate care.
-
Be mindful of the exothermicity of certain steps, especially during scale-up.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | C₁₃H₁₂O₄ | 232.23 |
References
-
Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Available at: [Link]
- Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione. US5744648A.
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]
-
Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Available at: [Link]
Sources
Technical Support Center: A Guide to Reducing Impurities in 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione Samples
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and purification of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. The versatile structure of cyclohexane-1,3-dione derivatives makes them valuable precursors for a wide range of biologically active molecules and natural products.[1][2] However, their synthesis, often involving a Michael addition, can present unique purification challenges.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you consistently achieve high purity in your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Category 1: Impurity Identification & Characterization
Question 1: I have an unknown peak in my HPLC/TLC analysis. What are the most likely impurities?
Answer: Impurities typically originate from three main sources: unreacted starting materials, side-products from the primary reaction, or degradation of the final product.
-
Unreacted Starting Materials: The most common culprits are the Michael acceptor (e.g., an α,β-unsaturated ketone or ester derived from piperonal/1,3-benzodioxole-5-carbaldehyde) and the Michael donor (e.g., diethyl malonate or cyclohexane-1,3-dione itself).
-
Reaction Side-Products: The Michael addition is prone to side reactions.[5] For instance, instead of the desired 1,4-conjugate addition, a 1,2-addition might occur, leading to a structurally different isomer.[5] Additionally, incomplete cyclization or decarboxylation during the subsequent steps can leave linear or ester-containing intermediates in your crude product.[6]
-
Degradation Products: The 1,3-benzodioxole moiety, while generally stable, can be sensitive to strong acidic conditions or prolonged exposure to light and air, which may lead to ring-opening or polymerization.[7] The dione itself can also undergo self-condensation or other secondary reactions if left in harsh conditions for extended periods.
Question 2: What is the best approach to quickly assess the purity of my crude sample?
Answer: A multi-technique approach is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. It provides a qualitative picture of the number of components in your mixture. A good starting solvent system is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[8][9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Monitoring at a wavelength where the benzodioxole chromophore absorbs (around 290-300 nm) is advisable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying specific impurities if their structures are known or suspected. Look for residual signals from starting material protons or characteristic peaks of common side-products.
Category 2: Purification Troubleshooting
Question 3: My crude product is a persistent, honey-like oil or a sticky pulp that is impossible to filter. How can I induce crystallization?
Answer: This is a very common problem when purifying cyclohexane-1,3-dione derivatives, often caused by the presence of minor impurities that inhibit lattice formation.[10][11] Do not proceed directly to column chromatography, as crystallization is a more effective and scalable purification method.
Troubleshooting Steps for Crystallization:
-
Solvent Screening: The choice of solvent is critical. Your goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when heated.
-
Start with single solvents of varying polarity: isopropanol, ethanol, ethyl acetate, toluene, or a mixture like ethyl acetate/heptane.
-
Dissolve a small amount of your crude oil in a minimal amount of the hot solvent.
-
Allow it to cool slowly to room temperature, then in an ice bath or refrigerator.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
-
"Oiling Out": If your product separates as an oil upon cooling, you have used too little solvent or the solvent is too non-polar. Add a small amount of a co-solvent in which the compound is more soluble (a "good" solvent) to the hot mixture, or simply more of the primary solvent, until the hot solution is clear. Then, cool slowly.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution can induce rapid crystallization.
-
Azeotropic Removal of Water: Trace amounts of water or other low-boiling impurities can inhibit crystallization. Dissolve the crude product in a solvent like toluene and distill off a portion of the solvent under reduced pressure.[10][11] This can azeotropically remove water. After this, attempt the crystallization protocol again.
Question 4: Recrystallization improved the purity, but my sample is still not clean enough. What are my options?
Answer: If one recrystallization is insufficient, you have two primary options: a second recrystallization or column chromatography.
-
Second Recrystallization: If the first recrystallization resulted in a significant purity improvement (e.g., from 70% to 90%), a second attempt using a different solvent system may be effective and is often faster than chromatography.
-
Column Chromatography: This is the most powerful method for separating compounds with similar polarities.[9][12][13] It is the recommended next step if recrystallization fails to remove a persistent impurity.
Workflow for Purification Strategy
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.
Caption: General purification workflow for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.
Detailed Experimental Protocols
Protocol 1: Systematic Recrystallization
This protocol provides a structured method for identifying an effective crystallization solvent and purifying your material.
-
Solvent Selection:
-
Place ~20-30 mg of your crude material into each of several small test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily in less than 0.5 mL, the solvent is too good for crystallization at room temperature. Note this and move to the next solvent.
-
If the solid is poorly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
-
Bulk Recrystallization:
-
Transfer your bulk crude material to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is fully dissolved.
-
Caution: Add a minimal amount of hot solvent to ensure the final solution is saturated. Adding too much will reduce your yield.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove any residual surface impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
This protocol is for purifying the compound when recrystallization is ineffective.
-
Solvent System (Eluent) Selection via TLC:
-
Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1).
-
The ideal eluent will provide a good separation between your product spot and the impurity spots, with a retention factor (Rƒ) for your product of ~0.3-0.4 .
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material you are purifying (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then flushed). Ensure there are no air bubbles or cracks in the silica bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add this powder to the top of the packed column. Dry loading prevents band broadening and improves separation.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to push the solvent through the silica gel.
-
Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Data Presentation: Recommended Chromatography Solvents
The following table provides starting points for eluent selection for flash chromatography on silica gel.
| Polarity of Impurities | Recommended Starting Eluent (v/v) | Notes |
| Less Polar than Product | Start with 100% Hexane, then create a gradient by slowly increasing the percentage of Ethyl Acetate. | This will elute the less polar impurities first, followed by your product. |
| More Polar than Product | A Hexane:Ethyl Acetate mixture (e.g., 7:3 or 1:1) may be sufficient. | Your product will elute before the more polar impurities. |
| Very Similar Polarity | Use a shallow gradient (e.g., slowly increase from 20% to 40% Ethyl Acetate in Hexane) or try a different solvent system (e.g., Dichloromethane:Methanol). | This requires careful optimization to achieve separation. |
References
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Hoechst AG. (1986). Process for the isolation of crystalline 1,3-cyclohexanedione. Google Patents (CA1200558A).
- Hoechst Celanese Corp. (1998). Process for the manufacture of 1,3-cyclohexanedione. Google Patents (US5744648A).
- Hoechst AG. (1984). Process for obtaining crystalline 1,3-cyclohexane dione. Google Patents (EP0105474A2).
- Stauffer Chemical Company. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents (EP0195053B1).
-
Takeuchi, H., et al. (2023). Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models. National Institutes of Health (PMC). Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation. Available at: [Link]
-
ResearchGate. (n.d.). Extraction and Purification of Curcuminoids from Crude Curcumin by a Combination of Crystallization and Chromatography. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
-
ResearchGate. (2019). Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. Available at: [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon. Retrieved from [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]
-
Update Publishing House. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. Journal of Experimental Sciences. Available at: [Link]
-
PubMed. (n.d.). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]
-
National Institutes of Health. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]
- Council of Scientific & Industrial Research. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (US8916723B2).
-
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available at: [Link]
-
Worldwidejournals.com. (n.d.). A New Validated Method for the Determination of Dodine by HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Deep Eutectic Solvent Ultrasonic-Assisted Extraction of Polysaccharides from Red Alga Asparagopsis taxiformis: Optimization, Characterization, Mechanism, and Immunological Activity in RAW264.7 Cells. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studycorgi.com [studycorgi.com]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 8. Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione - Google Patents [patents.google.com]
- 11. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione - Google Patents [patents.google.com]
- 12. updatepublishing.com [updatepublishing.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione and Established Kinase Inhibitors
A Hypothetical Evaluation in the Context of Tyrosine Kinase Inhibition
Disclaimer: The compound 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is not extensively characterized as a kinase inhibitor in publicly available literature. This guide, therefore, presents a hypothetical comparison based on the known pharmacological activities of its core structural motifs: the cyclohexane-1,3-dione and the 1,3-benzodioxole moieties. This analysis is intended for an audience of researchers, scientists, and drug development professionals to illustrate a scientific approach to the preliminary assessment of a novel compound.
Introduction: The Landscape of Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] The dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3]
Tyrosine kinases, which phosphorylate tyrosine residues, are a prominent subgroup implicated in oncology.[2] Two such non-receptor tyrosine kinases, c-Src and c-Abl, are key players in cell proliferation, survival, and migration pathways.[4][5] Their aberrant activation is linked to various cancers.[3][6] Given that derivatives of both cyclohexane-1,3-dione and 1,3-benzodioxole have been investigated as tyrosine kinase inhibitors, this guide will hypothetically position 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione as a potential c-Src/Abl inhibitor and compare it to established drugs targeting these kinases.
Comparative Analysis of Selected c-Src/Abl Kinase Inhibitors
To provide a framework for evaluating our hypothetical compound, we will compare three well-characterized kinase inhibitors known to target c-Src and/or Abl: Imatinib, Dasatinib, and Saracatinib. These inhibitors have been selected to represent different scaffolds and inhibitory profiles.
| Inhibitor | Target Kinases | Mechanism of Action | IC50 (c-Src) | IC50 (Bcr-Abl) |
| Imatinib | Abl, c-Kit, PDGFR | ATP-competitive; stabilizes the inactive kinase conformation.[7][8] | >10 µM | ~250-750 nM |
| Dasatinib | Src family, Abl, c-Kit, and others | ATP-competitive; potent inhibitor of both active and inactive conformations.[9] | <1 nM | <1 nM |
| Saracatinib (AZD0530) | c-Src, Abl | ATP-competitive. | 2.7 nM | 30 nM |
IC50 values are approximate and can vary depending on the assay conditions.
Imatinib (Gleevec®) was a first-in-class Bcr-Abl inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[10][11] It is a type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the Abl kinase domain.[8] Its selectivity for Abl over Src is notable.
Dasatinib (Sprycel®) is a second-generation, multi-targeted kinase inhibitor with potent activity against the Src and Abl kinases.[9] As a type I inhibitor, it can bind to the active conformation of the kinase, making it effective against some imatinib-resistant Bcr-Abl mutations.[12] Its broad-spectrum activity highlights the challenge of achieving high selectivity.[12]
Saracatinib (AZD0530) is a potent and selective dual inhibitor of c-Src and Abl kinases.[12] Its development was driven by the need for potent Src inhibition in solid tumors.
Based on its structure, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione would likely function as an ATP-competitive inhibitor, given that this is the most common mechanism for small molecule kinase inhibitors.[1] Its potential potency and selectivity would need to be determined experimentally. The cyclohexane-1,3-dione moiety could potentially form hydrogen bonds within the ATP-binding pocket, while the benzodioxole group could engage in hydrophobic interactions.
Signaling Pathways of c-Src and Abl
To understand the cellular impact of inhibiting c-Src and Abl, it is crucial to visualize their roles in signaling cascades.
Caption: Simplified c-Src signaling pathway.
Activation of c-Src by upstream signals like receptor tyrosine kinases (RTKs) leads to the phosphorylation of multiple downstream substrates, including focal adhesion kinase (FAK) and p130Cas.[4] This cascade ultimately influences cell adhesion, migration, and invasion, which are critical processes in cancer metastasis.[4]
Caption: Key downstream pathways of the BCR-ABL oncoprotein.
The Bcr-Abl fusion protein, characteristic of CML, exhibits constitutively active Abl kinase activity.[5] This leads to the persistent activation of several downstream pathways, such as STAT5, RAS/MAPK, and PI3K/AKT, which drive uncontrolled cell proliferation and survival.[13]
Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols outline standard methodologies for assessing the activity of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality: The principle of this assay is to quantify the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. A decrease in the incorporation of the radiolabel in the presence of an inhibitor corresponds to its inhibitory activity.[14]
Caption: Workflow for an in vitro radiometric kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione) in DMSO. A typical starting concentration might be 10 mM.[15]
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant c-Src), a specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixtures onto a phosphocellulose filter membrane, which binds the phosphorylated peptide.
-
Washing: Wash the membrane multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Proteins)
This assay determines if the compound can enter cells and inhibit the target kinase in its native environment.
Causality: This method assesses the phosphorylation status of a direct downstream substrate of the target kinase within a cellular context.[16] A reduction in the phosphorylation of the substrate in cells treated with the inhibitor indicates target engagement and inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells known to have active c-Src or Abl signaling (e.g., a cancer cell line with high Src expression) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known c-Src or Abl substrate (e.g., phospho-p130Cas for c-Src, or phospho-CrkL for Bcr-Abl).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate protein and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative decrease in substrate phosphorylation at different inhibitor concentrations.
Conclusion and Future Directions
While the kinase inhibitory activity of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione remains to be experimentally validated, its structural components suggest a plausible hypothesis for its function as a tyrosine kinase inhibitor, potentially targeting c-Src and Abl. This guide provides a comparative framework against established inhibitors and outlines the necessary experimental protocols to test this hypothesis.
The logical next steps for a research program investigating this compound would be:
-
Synthesis and Purification: Chemical synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione and confirmation of its structure and purity.
-
In Vitro Kinase Screening: Initial screening against a panel of kinases to determine its primary targets and selectivity profile.
-
IC50 Determination: Quantitative in vitro assays to determine the potency (IC50) against confirmed target kinases.
-
Cell-Based Assays: Validation of on-target activity in a cellular context, assessing the inhibition of downstream signaling and effects on cell proliferation or survival.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
By following this structured, data-driven approach, the potential of novel chemical entities like 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione can be rigorously evaluated for their therapeutic potential.
References
-
Taylor & Francis. (n.d.). Tyrosine kinase inhibitors – Knowledge and References. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Mass General Cancer Center. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Tyrosine Kinase Inhibitors. In StatPearls. Retrieved from [Link]
- MDPI. (2020). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve?. Cancers, 12(6), 1539.
- National Center for Biotechnology Information. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. British Journal of Cancer, 102(5), 779-785.
- HMP Global. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube.
-
MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Oncotarget, 8(33), 55663–55676.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget, 6(11), 8992–9009.
-
National Center for Biotechnology Information. (2005). Mechanisms of Activation of Abl Family Kinases. In Madame Curie Bioscience Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]
- National Center for Biotechnology Information. (2011). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 133(44), 17705–17714.
- American Association for Cancer Research. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937.
-
Drugs.com. (n.d.). List of BCR-ABL tyrosine kinase inhibitors. Retrieved from [Link]
- ACS Publications. (2024). Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase. ACS Chemical Biology.
- National Center for Biotechnology Information. (2012). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 3(5-6), 434–453.
-
Wikipedia. (n.d.). ABL (gene). Retrieved from [Link]
- ACS Publications. (2015). The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. The Journal of Physical Chemistry B, 119(3), 845–854.
-
YouTube. (2022, November 22). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene ResultSrc SRC proto-oncogene, non-receptor tyrosine kinase [ (Norway rat)]. Retrieved from [Link]
-
PatSnap. (2024, June 21). What are Bcr-Abl inhibitors and how do they work?. Retrieved from [Link]
Sources
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. urologyku.com [urologyku.com]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drugs.com [drugs.com]
- 7. scbt.com [scbt.com]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione and Its Analogs
For researchers and professionals in drug development, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides an in-depth, practical comparison of the synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione and its analogs, focusing on robust and verifiable experimental protocols. Moving beyond a simple recitation of steps, we will delve into the mechanistic reasoning behind the procedural choices, ensuring a thorough understanding for successful replication and adaptation in your own research endeavors.
Introduction: The Significance of 5-Arylcyclohexane-1,3-diones
The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science. The inherent reactivity of the diketone functionality, combined with the diverse electronic and steric properties of the aryl substituent, makes these compounds versatile building blocks for the synthesis of a wide array of more complex molecules.[1] In particular, the 1,3-benzodioxole moiety, a common fragment in natural products, is known to impart significant biological activity.[2] Consequently, the reliable synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is of considerable interest to the scientific community.
This guide will focus on a reproducible two-step synthetic sequence: a Knoevenagel condensation followed by a catalytic transfer hydrogenation. We will also explore the synthesis of two key analogs, 5-(4-methoxyphenyl)cyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione, to provide a comparative framework for understanding the influence of the aryl substituent on the reaction outcomes and product characteristics.
Synthetic Strategy: A Two-Pronged Approach
The most reliable and adaptable method for the synthesis of 5-arylcyclohexane-1,3-diones involves a two-step process. This approach offers superior control and generally higher yields compared to one-pot methodologies.
Step 1: Knoevenagel Condensation: This reaction forms the carbon-carbon bond between the aromatic aldehyde and the cyclohexane-1,3-dione.[3] The use of a weak base like piperidine is crucial to catalyze the reaction without promoting self-condensation of the dione.[4]
Step 2: Catalytic Transfer Hydrogenation: The resulting α,β-unsaturated ketone is then reduced to the desired saturated product. Catalytic transfer hydrogenation is a mild and efficient method that avoids the need for high-pressure hydrogenation gas.[5]
Experimental Protocols and Comparative Data
Target Molecule: 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Step 1: Synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)cyclohexane-1,3-dione
-
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Cyclohexane-1,3-dione
-
Piperidine
-
Toluene
-
-
Procedure:
-
To a solution of piperonal (1.0 eq) and cyclohexane-1,3-dione (1.0 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
-
Materials:
-
2-(1,3-Benzodioxol-5-ylmethylene)cyclohexane-1,3-dione
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN])
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a solution of the Knoevenagel product (1.0 eq) and Hantzsch ester (1.2 eq) in the chosen solvent, add the ruthenium catalyst (1-2 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel.
-
Alternative Syntheses: Comparative Analysis
To provide a comprehensive understanding, we will compare the synthesis of our target molecule with two structurally similar analogs.
| Compound | Aldehyde | Knoevenagel Product Yield | Final Product Yield | Melting Point (°C) |
| 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | Piperonal | ~85-95% | ~80-90% | Data not available in literature |
| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | p-Anisaldehyde | ~90% | ~85% | 179.5-183.5[6] |
| 5-Phenylcyclohexane-1,3-dione | Benzaldehyde | ~88% | ~82% | 188[7] |
Yields are approximate and can vary based on reaction scale and purification methods.
The synthesis of 5-(4-methoxyphenyl)cyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione follows a similar two-step protocol, substituting piperonal with p-anisaldehyde and benzaldehyde, respectively. The electron-donating methoxy group in p-anisaldehyde can slightly increase the rate of the Knoevenagel condensation compared to benzaldehyde.
Characterization and Data Interpretation
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. For 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, characteristic signals for the methylenedioxy protons (a singlet around 5.9-6.0 ppm) and the aromatic protons of the benzodioxole ring are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.
-
Melting Point (mp): A sharp melting point is a good indicator of purity.
In-Depth Mechanistic Discussion
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthetic protocols.
Knoevenagel Condensation Mechanism
The reaction is initiated by the deprotonation of the acidic methylene proton of cyclohexane-1,3-dione by piperidine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of piperonal. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated dione.
Catalytic Transfer Hydrogenation Mechanism
The catalytic cycle of transfer hydrogenation with a ruthenium catalyst and a hydrogen donor like Hantzsch ester is a well-established process. The catalyst is first activated, and then facilitates the transfer of a hydride from the Hantzsch ester to the electron-deficient β-carbon of the Knoevenagel product, followed by protonation to yield the saturated dione.
Conclusion and Future Directions
This guide has provided a detailed and reproducible framework for the synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione and its analogs. By understanding the underlying chemical principles and having access to robust experimental protocols, researchers can confidently produce these valuable compounds for their specific applications.
While this guide offers a solid foundation, further research is warranted to obtain and publish the complete characterization data for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione to enhance its accessibility to the broader scientific community. Additionally, the exploration of alternative, greener catalytic systems for both the Knoevenagel condensation and the reduction step would be a valuable contribution to sustainable chemistry.
References
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
PubChem. 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. PubChem. [Link]
-
Kayahara, E., Patel, V. K., & Yamago, S. (2014). Synthesis and characterization of[5]cycloparaphenylene. Journal of the American Chemical Society, 136(6), 2284–2287. [Link]
-
Fagnou, K., & Lautens, M. (2003). Catalytic transfer hydrogenation of alkenes and alkynes. Angewandte Chemie International Edition, 42(35), 4214-4217. [Link]
-
Wang, D., & Astruc, D. (2014). The Golden Age of Transfer Hydrogenation. Angewandte Chemie International Edition, 53(25), 6336-6337. [Link]
-
Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o389. [Link]
-
Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista Brasileira de Ciências Farmacêuticas, 39(4), 437-443. [Link]
-
Wu, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7297–7308. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
-
Wikipedia. 1,3-Cyclohexanedione. Wikipedia. [Link]
-
Amerigo Scientific. 5-Phenylcyclohexane-1,3-dione. Amerigo Scientific. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-METHOXY-PHENYL)-CYCLOHEXANE-1,3-DIONE | 1774-12-5 [chemicalbook.com]
- 7. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
